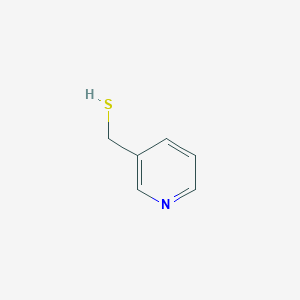

3-Pyridinemethanethiol

概要

説明

3-(メルカプトメチレン)ピリジンは、ピリジンおよびその誘導体のクラスに属する有機化合物です。ピリジンは、1つの窒素原子と5つの炭素原子を含む6員環芳香族複素環です。 この化合物は、ピリジン環に結合したメルカプトメチレン基の存在が特徴であり、独特の化学的性質と反応性を付与します .

2. 製法

合成経路と反応条件

3-(メルカプトメチレン)ピリジンの合成は、さまざまな合成経路によって達成できます。一般的な方法の1つは、酸性条件下でピリジン-3-カルバルデヒドとチオ尿素を反応させて目的の生成物を生成することです。 この反応は通常、塩酸などの触媒を必要とし、メルカプトメチレン基の形成を促進するために高温で行われます .

工業生産方法

工業的な環境では、3-(メルカプトメチレン)ピリジンの生産には、磁気的に回収可能な触媒を使用する場合があります。これらの触媒は、外部磁石を使用して反応媒体から容易に分離できるため、プロセスがより効率的かつ環境にやさしくなります。 これらの触媒は、表面積が広く、調製が簡単であるため、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Mercaptomethylene)Pyridine can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-carbaldehyde with thiourea under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the mercaptomethylene group .

Industrial Production Methods

In industrial settings, the production of 3-(Mercaptomethylene)Pyridine may involve the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly. The high surface area and simple preparation of these catalysts make them suitable for large-scale production .

化学反応の分析

反応の種類

3-(メルカプトメチレン)ピリジンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 メルカプトメチレン基の存在により、求核剤や求電子剤に対して特に反応性が高くなります .

一般的な試薬と条件

酸化: この化合物は、酸性または塩基性条件下で過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応は、ハロゲン化アルキルまたはアシルクロリドを、水酸化ナトリウムなどの塩基の存在下で使用して行うことができます.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、3-(メルカプトメチレン)ピリジンの酸化は、スルホキシドまたはスルホンを生成する可能性があり、還元はチオールまたはチオエーテルを生成する可能性があります .

科学的研究の応用

Organic Synthesis

3-Pyridinemethanethiol is utilized in the synthesis of various organic compounds, particularly in the functionalization of sulfur-containing compounds. Recent studies have highlighted its role in:

- C-S Bond Cleavage : The compound has been shown to participate in oxidative cleavage reactions, which are essential for transforming thiols into more functionalized products such as nitriles and sulfonamides. For instance, it can be cleaved to yield pyridine-derived nitriles under specific catalytic conditions, demonstrating its utility in synthesizing bioactive compounds .

- Catalytic Reactions : Research indicates that this compound can be effectively used as a substrate in catalytic systems involving cobalt nanoparticles for selective transformations. These reactions exhibit excellent functional group tolerance and scalability, making them suitable for industrial applications .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development:

- Drug Delivery Systems : The compound can be incorporated into controlled-release formulations that encapsulate active pharmaceutical ingredients. This application is particularly relevant for enhancing the bioavailability of drugs by modulating their release profiles .

- Pharmacological Studies : Investigations into the pharmacological properties of pyridine derivatives, including this compound, have revealed their potential as therapeutic agents. Studies have suggested that these compounds may exhibit anti-inflammatory and antimicrobial activities, although further research is needed to elucidate their mechanisms of action .

Flavoring Agent

This compound has been evaluated for its sensory properties:

- Flavoring Group Evaluation : As part of flavoring groups evaluated by the European Food Safety Authority (EFSA), this compound has been assessed for its safety and efficacy as a flavoring agent in food products. Its unique aroma profile makes it a candidate for use in various culinary applications .

Table 1: Summary of Applications

Case Study: Catalytic Reactions Involving this compound

A recent study demonstrated the effectiveness of a cobalt-based catalytic system using this compound as a substrate. The results indicated that this system could achieve high yields of desired products through selective oxidative cleavage of C-S bonds. The study emphasized the importance of reaction conditions, such as temperature and pressure, in optimizing yields and selectivity .

作用機序

3-(メルカプトメチレン)ピリジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、求核剤として作用し、生物学的分子中の求電子中心と反応することができます。 この相互作用は、酵素の阻害や細胞プロセスの混乱につながる可能性があり、その生物活性に貢献しています .

6. 類似の化合物との比較

類似の化合物

ピリジン: 環内に窒素原子を含む単純な芳香族複素環。

チオピリジン: ピリジン誘導体で、炭素原子の一方を硫黄原子に置き換えています。

ピリミジン: 環内に2つの窒素原子を含む6員環芳香族複素環.

独自性

3-(メルカプトメチレン)ピリジンは、メルカプトメチレン基の存在により、独特の化学反応性と生物活性を持ちます。 そのため、さまざまな科学的および工業的な用途にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.

Thiopyridine: A pyridine derivative with a sulfur atom replacing one of the carbon atoms.

Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.

Uniqueness

3-(Mercaptomethylene)Pyridine is unique due to the presence of the mercaptomethylene group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .

生物活性

3-Pyridinemethanethiol, also known as 3-(pyridin-3-yl)methanethiol, is an organosulfur compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiol reagents. Various methodologies have been explored to enhance the yield and purity of this compound. For instance, the use of microwave-assisted synthesis has shown promise in reducing reaction times and improving product yields. Additionally, the introduction of various substituents on the pyridine ring can modulate the biological activity of the resulting thiol derivatives.

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial efficacy. Studies have demonstrated that this compound exhibits notable antibacterial activity against a range of pathogenic bacteria. For example, a recent study reported that derivatives of pyridine compounds showed enhanced antibacterial effects, which were attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in cellular systems. The antioxidant capacity is believed to be linked to the presence of the thiol group, which can donate electrons and stabilize free radicals .

Cytotoxicity and Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Notably, its effectiveness varies with different cancer types, highlighting the need for further investigation into its mechanism of action .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of various pyridine derivatives, including this compound, against multidrug-resistant strains. The results indicated that certain modifications to the pyridine structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

- Case Study on Antioxidant Effects : Another study focused on the antioxidant potential of this compound in human cell lines exposed to oxidative stress. The findings revealed that treatment with this compound led to a significant reduction in markers of oxidative damage, supporting its potential use as a therapeutic agent in oxidative stress-related conditions .

特性

IUPAC Name |

pyridin-3-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXKCLHOVPXMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170092 | |

| Record name | 3-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17617-05-9 | |

| Record name | 3-Pyridinemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyridin-3-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINEMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGR16Z02P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。